Ethyl quinuclidine-2-carboxylate
Overview
Description
Ethyl quinuclidine-2-carboxylate is an organic compound with the molecular formula C10H17NO2 It is a derivative of quinuclidine, a bicyclic amine, and is characterized by the presence of an ethyl ester group attached to the carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl quinuclidine-2-carboxylate typically involves the esterification of quinuclidine-2-carboxylic acid. One common method is the reaction of quinuclidine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl quinuclidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinuclidine-2-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinuclidine-2-carboxylic acid.
Reduction: Quinuclidine-2-ethanol.
Substitution: Various quinuclidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl quinuclidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ethyl quinuclidine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl quinuclidine-2-carboxylate can be compared with other quinuclidine derivatives such as:
Quinuclidine-2-carboxylic acid: Lacks the ethyl ester group, making it more polar and less lipophilic.
Quinuclidine-2-ethanol:
Quinuclidine-2-carboxamide: Another derivative with distinct chemical and biological properties.
The uniqueness of this compound lies in its ester functionality, which imparts specific reactivity and solubility characteristics, making it valuable for various synthetic and research applications.
Properties
IUPAC Name |
ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)9-7-8-3-5-11(9)6-4-8/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCLFMFYEDPKEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CCN1CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902978 | |
Record name | NoName_3556 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40902978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39926-11-9 | |
Record name | Ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39926-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl quinuclidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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